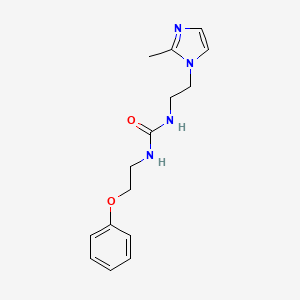![molecular formula C13H19NO3S B2449454 4-[(4-Methylphenyl)thio]piperidine carbonic acid (1:1) CAS No. 1609401-14-0](/img/structure/B2449454.png)
4-[(4-Methylphenyl)thio]piperidine carbonic acid (1:1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-[(4-Methylphenyl)thio]piperidine carbonic acid (1:1)” is a chemical compound with the CAS Number: 1609401-14-0 . Its IUPAC name is 4-(p-tolylthio)piperidine carbonate . The compound has a molecular weight of 269.36 .
Molecular Structure Analysis
The linear formula of this compound is C12 H17 N S . C H2 O3 . The InChI Code is 1S/C12H17NS.CH2O3/c1-10-2-4-11(5-3-10)14-12-6-8-13-9-7-12;2-1(3)4/h2-5,12-13H,6-9H2,1H3;(H2,2,3,4) .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Unfortunately, detailed physical and chemical properties such as density, melting point, and boiling point are not available in the current resources.Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : The compound has been explored in various synthesis processes. For example, its derivatives, such as 4-(4-fluorophenyl)-1-methyl-1,2,5,6-tetrahydropyridine, have been used in multistage sequences for labeling purposes (Willcocks et al., 1993). Similarly, the synthesis of carbon-14 labelled compounds involving piperidine structures has been described, highlighting the compound's relevance in labeled compound synthesis (Gawell, 2003).
Molecular Structure and Interactions : Investigations into the molecular structure of related compounds, such as (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate, reveal insights into hydrogen bonding and molecular interactions, which are crucial for understanding the chemical behavior of piperidine derivatives (Khan et al., 2013).
Spectroscopic Analysis : Studies focusing on the spectroscopic characteristics of piperidine derivatives provide valuable information on their electronic and magnetic properties, which can be essential for various applications in chemistry and material science (Rajeswari & Pandiarajan, 2011).
Potential Biological and Medical Applications
Anticancer Potential : Research on propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole has suggested potential anticancer properties, although further in vivo studies are required to ascertain their therapeutic effectiveness (Rehman et al., 2018).
Neuroprotective Properties : Compounds like (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol, related to piperidine structures, have been identified as potent NMDA antagonists with promising neuroprotective properties, potentially useful in treating neurological disorders (Chenard et al., 1995).
Antimycobacterial Activity : Spiro-piperidin-4-ones have shown significant in vitro and in vivo activity against Mycobacterium tuberculosis, highlighting their potential in developing new treatments for tuberculosis (Kumar et al., 2008).
Anti-Angiogenic and DNA Cleavage Activities : Novel piperidine-4-carboxamide derivatives have exhibited significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents (Kambappa et al., 2017).
Safety and Hazards
properties
IUPAC Name |
carbonic acid;4-(4-methylphenyl)sulfanylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NS.CH2O3/c1-10-2-4-11(5-3-10)14-12-6-8-13-9-7-12;2-1(3)4/h2-5,12-13H,6-9H2,1H3;(H2,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUKOIZIUDVRGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2CCNCC2.C(=O)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Methylphenyl)thio]piperidine carbonic acid (1:1) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(4-Fluorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-(3-nitrophenyl)methanone](/img/structure/B2449375.png)

![2-(benzylthio)-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2449378.png)


![2-[6-ethyl-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2449383.png)




![2-(4-fluorophenyl)-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide](/img/structure/B2449390.png)


![4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one](/img/structure/B2449393.png)